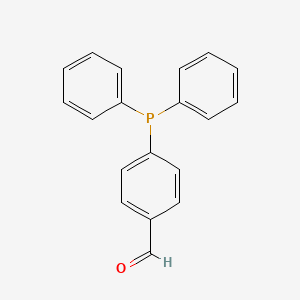

4-(Diphenylphosphino)benzaldehyde

Description

Fundamental Significance as an Organophosphorus Compound

Organophosphorus compounds, organic compounds containing a phosphorus-carbon bond, are a cornerstone of many scientific fields due to their varied chemical properties, including different oxidation states, valencies, and metal-binding capabilities. wikipedia.orgnih.gov They are integral to modern synthetic chemistry, materials science, and medicinal chemistry. nih.govrsc.org

4-(Diphenylphosphino)benzaldehyde is significant within this class as a trivalent phosphine (B1218219). Phosphines, which are derivatives of phosphorus(III), are a predominant class of organophosphorus compounds. wikipedia.org The phosphorus atom in the diphenylphosphino group possesses a lone pair of electrons, which allows it to act as a soft Lewis base and coordinate to metal centers. This electron-donating ability is fundamental to its application as a ligand in catalysis. frontiersin.org

The compound's structure combines this phosphine functionality with a reactive aldehyde group. evitachem.com The aldehyde group provides a site for a wide range of chemical modifications, such as condensation reactions with amines to form imines. academie-sciences.fr This dual functionality makes this compound an important intermediate for synthesizing more complex, multifunctional molecules and specialized ligands. chembk.comacademie-sciences.fr Its synthesis is typically achieved through the reaction of diphenylphosphine (B32561) with 4-formylphenyl starting materials or via the reaction of a Grignard reagent derived from protected 4-bromobenzaldehyde (B125591) with chlorodiphenylphosphine (B86185). chembk.comwikipedia.org

Broad Relevance in Modern Synthetic Chemistry and Catalysis

The utility of this compound in modern chemical synthesis stems primarily from its role as a ligand precursor for homogeneous catalysis. nih.govfrontiersin.org Phosphine ligands are crucial in numerous transition metal-catalyzed reactions because they can stabilize the metal center and modulate its reactivity and selectivity. frontiersin.org

The aldehyde functional group in this compound allows for its straightforward incorporation into larger, more complex ligand architectures. academie-sciences.fr For instance, condensation with primary amines can yield multidentate phosphine-imine (P,N) ligands. academie-sciences.fr These hemilabile ligands, which contain both a 'soft' phosphorus donor and a 'hard' nitrogen donor, are of particular interest in catalysis. academie-sciences.fr One part of the ligand can dissociate from the metal center, creating a vacant site for a substrate to bind and react, which is a key step in many catalytic cycles. academie-sciences.fr

While specific catalytic applications for this compound itself are not as extensively documented as for its ortho-isomer, its derivatives are highly relevant for a variety of cross-coupling reactions. academie-sciences.frnih.gov These reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. frontiersin.orgnih.gov The ability to synthesize custom phosphine ligands from precursors like this compound allows chemists to fine-tune catalytic systems for specific transformations, enhancing yield, selectivity, and efficiency. elsevierpure.com

Examples of Cross-Coupling Reactions Employing Phosphine Ligands

| Reaction Name | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govsigmaaldrich.com |

| Heck Reaction | Forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. nih.govsigmaaldrich.com |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond through the coupling of an amine with an aryl halide or triflate, catalyzed by palladium. nih.gov |

| Sonogashira Coupling | Forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govsigmaaldrich.com |

| Negishi Coupling | Involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex to form a C-C bond. nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-diphenylphosphanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15OP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVCVMLWZAITLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452296 | |

| Record name | 4-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5068-18-8 | |

| Record name | 4-(Diphenylphosphino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes for 4-(Diphenylphosphino)benzaldehyde Isomers

The introduction of the diphenylphosphino group onto the benzaldehyde (B42025) framework is typically achieved through nucleophilic substitution on a phosphorus electrophile by an organometallic reagent derived from a halogenated benzaldehyde.

Grignard reagents are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of phosphine-substituted benzaldehydes can be achieved by reacting a suitable Grignard reagent with a chlorophosphine. A common precursor for this approach is a protected bromobenzaldehyde, such as 4-bromobenzaldehyde (B125591) diethyl acetal (B89532). The aldehyde group is protected as an acetal to prevent its reaction with the Grignard reagent. The Grignard reagent is prepared from the protected 4-bromobenzaldehyde and magnesium, and this is then reacted with chlorodiphenylphosphine (B86185). Subsequent acidic workup removes the acetal protecting group to yield the desired this compound.

A related procedure has been described for the synthesis of 4-formyl-benzeneboronic acid, where the Grignard reagent of 4-bromobenzaldehyde diethyl acetal is reacted with tributyl borate. google.com Another relevant example is the chemoselective Grignard reaction of 1-bromo-4-chlorobenzene (B145707) with magnesium, which selectively forms the Grignard reagent at the more reactive carbon-bromine bond. This organometallic intermediate is then reacted with dimethylformamide (DMF) to produce 4-chlorobenzaldehyde (B46862) after hydrolysis. walisongo.ac.id

| Precursor | Reagents | Product | Ref. |

| 4-Bromobenzaldehyde diethyl acetal | 1. Mg, 2. PPh2Cl, 3. H3O+ | This compound | google.com |

| 1-Bromo-4-chlorobenzene | 1. Mg, 2. DMF, 3. H3O+ | 4-Chlorobenzaldehyde | walisongo.ac.id |

Organolithium reagents offer an alternative to Grignard reagents for the formation of the crucial C-P bond. The synthesis generally follows a similar strategy, involving the protection of the aldehyde group, followed by lithium-halogen exchange and subsequent reaction with an electrophilic phosphorus source. For instance, 4-bromobenzaldehyde can be protected as an acetal, which is then treated with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures to form the corresponding aryllithium species. This intermediate is then quenched with chlorodiphenylphosphine to introduce the diphenylphosphino group. Deprotection of the acetal under acidic conditions liberates the aldehyde functionality.

While Grignard and organolithium routes are prevalent, other methods for the synthesis of arylphosphines exist. These can include palladium-catalyzed cross-coupling reactions, although these are less commonly reported for the direct synthesis of this compound from simple precursors. Another classical approach involves the reaction of metal phosphides with aryl halides.

Derivatization Strategies for Functionalized Ligands and Derivatives

The aldehyde group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, particularly those incorporating new nitrogen-based functionalities. These derivatives are of significant interest as ligands for catalysis and in materials science.

The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of phosphino-imine ligands, also known as Schiff bases. This reaction typically proceeds by mixing the aldehyde and the amine in a suitable solvent, often with acid catalysis and removal of water to drive the equilibrium towards the imine product. redalyc.org The resulting P,N-ligands are valuable in coordination chemistry, where they can form stable complexes with various transition metals.

The characterization of these imine derivatives is routinely performed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. pnu.ac.irpnu.ac.irresearchgate.net

Table of Representative Imines Derived from this compound: This table is illustrative and based on general procedures for imine synthesis. Specific data for derivatives of this compound would require dedicated experimental investigation.

| Amine Reactant | Imine Product | Spectroscopic Data (Expected) |

| Aniline | N-(4-(diphenylphosphino)benzylidene)aniline | ¹H NMR: δ ~8.5 (s, 1H, -CH=N-); ³¹P NMR: δ ~ -5 ppm |

| Benzylamine | N-(4-(diphenylphosphino)benzylidene)-1-phenylmethanamine | ¹H NMR: δ ~8.4 (s, 1H, -CH=N-), ~4.8 (s, 2H, -N-CH₂-Ph); ³¹P NMR: δ ~ -5 ppm |

| Ethylamine | N-(4-(diphenylphosphino)benzylidene)ethanamine | ¹H NMR: δ ~8.2 (t, 1H, -CH=N-), ~3.6 (q, 2H, -N-CH₂-), ~1.3 (t, 3H, -CH₃); ³¹P NMR: δ ~ -5 ppm |

Hemiaminals are intermediates in the formation of imines from aldehydes and amines. Generally, they are unstable and readily eliminate water to form the corresponding imine. However, stable hemiaminals can be isolated under certain conditions. The stability of hemiaminals is influenced by electronic factors, such as the presence of electron-withdrawing groups on the aldehyde, and the nature of the amine. mdpi.com

For instance, the reaction of o-(diphenylphosphino)benzaldehyde with dihydrazone complexes of rhodium(I) has been shown to yield stable hemiaminals. acs.org The stability in this case is attributed to coordination to the metal center. Studies on the reaction of benzaldehyde derivatives with 4-amino-1,2,4-triazole (B31798) have also demonstrated the formation of stable hemiaminals, where the electronic properties of both the aldehyde and the triazole ring contribute to their stability. mdpi.comnih.gov While specific studies on the hemiaminals of this compound are not extensively reported, it is plausible that the phosphine (B1218219) group could influence the stability of such intermediates through electronic or steric effects, or by coordination to a metal center. The formation of stable hemiaminals is often favored in neutral conditions, while the addition of an acid catalyst typically promotes dehydration to the imine. mdpi.com

Phosphinoboration Reactions for Bifunctional Ligands

Phosphinoboration reactions represent a powerful strategy for the one-step synthesis of bifunctional ligands containing both phosphorus and boron moieties. While direct phosphinoboration of this compound is not extensively documented in the literature, the reaction principles can be inferred from studies on its isomer, 2-(diphenylphosphino)benzaldehyde (B1302527).

The addition of a phosphinoboronate ester, such as Ph₂PBpin (where pin = pinacolato), to an aldehyde functionality results in the formation of a new P-C and B-O bond. This reaction typically proceeds through the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon, with subsequent transfer of the boryl group to the carbonyl oxygen. The resulting molecule possesses both a phosphine and a boronate ester group, rendering it a bifunctional ligand with potential applications in catalysis and materials science.

Table 1: Hypothetical Phosphinoboration Reaction of this compound

| Reactant 1 | Reactant 2 | Product | Key Features of Product |

| This compound | Diphenylphosphinoboronate (Ph₂PBpin) | 4-(Diphenylphosphino)-α-(diphenylphosphinooxy)benzylboronic acid pinacol (B44631) ester | Contains both a phosphine and a boronate ester functionality. |

Note: This represents a plausible reaction based on known phosphinoboration chemistry.

Synthesis of Polymer-Supported Systems

The immobilization of homogeneous catalysts on solid supports is a crucial strategy for simplifying catalyst recovery and reuse. This compound can be anchored to various polymer backbones to create heterogeneous catalysts and reagents. Several approaches can be envisioned for the synthesis of such polymer-supported systems.

One common method involves the utilization of pre-functionalized polymer resins, such as polystyrene-divinylbenzene (PS-DVB) beads. For instance, a polymer-supported phosphonium (B103445) salt can be generated by the reaction of a halogenated polystyrene with triphenylphosphine (B44618). Subsequent Wittig-type reactions with a suitable benzaldehyde derivative can introduce the desired functionality. Alternatively, this compound can be directly attached to a polymer support through its aldehyde group, for example, by reductive amination with an amine-functionalized resin.

Another approach involves the polymerization of a monomer containing the this compound moiety. This allows for a more uniform distribution of the functional group throughout the polymer matrix.

Table 2: Potential Strategies for the Synthesis of Polymer-Supported this compound

| Polymer Support | Functionalization Strategy | Resulting System | Potential Application |

| Halogenated Polystyrene | Reaction with lithium diphenylphosphide, followed by formylation | Polystyrene-supported this compound | Heterogeneous catalysis, solid-phase synthesis |

| Amine-functionalized Resin | Reductive amination with this compound | Polymer with covalently linked this compound | Scavenger resin, catalyst support |

| Monomer Synthesis | Polymerization of a styrenic derivative of this compound | Functional polymer with pendant phosphinobenzaldehyde groups | Advanced materials, catalytic membranes |

Preparation of Macrocyclic and Oligomeric Derivatives

The aldehyde functionality of this compound makes it an excellent precursor for the synthesis of macrocyclic and oligomeric structures, such as calixarenes and resorcinarenes. These bowl-shaped molecules have found widespread applications in host-guest chemistry, sensing, and catalysis.

The acid-catalyzed condensation of this compound with electron-rich aromatic compounds like resorcinol (B1680541) or pyrogallol (B1678534) can lead to the formation of resorcin researchgate.netarenes or pyrogallol researchgate.netarenes, respectively. In this reaction, four molecules of the aldehyde react with four molecules of the phenol (B47542) to form a cyclic tetramer. The resulting macrocycle possesses a defined cavity and is decorated with multiple phosphine groups, which can serve as coordination sites for metal catalysts or as reactive handles for further functionalization.

The synthesis of phosphine-functionalized calixarenes has been reported, highlighting the feasibility of incorporating phosphorus-containing moieties into these macrocyclic scaffolds. researchgate.netiisc.ac.innih.govzu.edu.uaresearchgate.net The general strategy involves the condensation of a phenolic precursor with an aldehyde. By employing this compound in this reaction, novel calixarenes bearing diphenylphosphino groups on their lower rim can be prepared.

Table 3: Synthesis of a Phosphine-Functionalized Resorcin researchgate.netarene

| Phenolic Precursor | Aldehyde | Catalyst | Product |

| Resorcinol | This compound | Acid (e.g., HCl) | Tetrakis[4-(diphenylphosphino)phenyl]resorcin researchgate.netarene |

Furthermore, the self-condensation of this compound under specific acidic conditions could potentially lead to the formation of cyclic oligomers. The reactivity of the aldehyde group allows for the formation of new carbon-carbon bonds, and the steric and electronic properties of the diphenylphosphino substituent would influence the size and conformation of the resulting cyclic structures. While specific examples of such oligomerizations are not prevalent in the literature, the general principles of acid-catalyzed aldehyde condensation suggest this as a plausible route to novel oligomeric materials.

Coordination Chemistry and Ligand Design Principles

Ligating Behavior of 4-(Diphenylphosphino)benzaldehyde and Its Derivatives

The spatial separation of the soft phosphorus donor and the hard oxygen donor in this compound is the primary factor governing its coordination behavior. Unlike its ortho and meta isomers, the para substitution prevents the phosphorus and aldehyde groups from coordinating to a single metal center in a chelating fashion.

Monodentate Coordination Modes (e.g., P-monodentate)

The most common coordination mode for this compound is as a P-monodentate ligand. mdpi.com In this arrangement, the molecule binds to a metal center exclusively through the lone pair of electrons on the phosphorus atom. The aldehyde group does not participate in coordination and remains as a pendant functional group, available for further chemical modification. This behavior is typical for phosphine (B1218219) ligands where other potential donor sites are sterically inaccessible for chelation. researchgate.netresearchgate.net The coordination results in the formation of metal complexes where the electronic and steric properties are primarily influenced by the diphenylphosphino moiety.

Bidentate Chelating Modes (e.g., P,O; P,C)

Intramolecular bidentate chelation, where both the phosphorus and a second atom from the same ligand bind to one metal, is a key feature of many multifunctional ligands. nih.gov However, for this compound, intramolecular P,O chelation is not observed. The significant distance imposed by the para-substituted benzene (B151609) ring makes the formation of a stable chelate ring thermodynamically and sterically prohibitive. This is a distinct difference from its isomer, o-(diphenylphosphino)benzaldehyde, which readily forms P,O and P,C chelates. nih.govnih.gov

Despite the absence of intramolecular chelation, this compound can participate in a bidentate fashion by acting as a bridging ligand to link two different metal centers. ajchem-a.comajchem-a.com In this mode, the phosphorus atom coordinates to one metal ion, while the oxygen atom of the aldehyde group coordinates to a second metal ion. This can lead to the formation of dinuclear, polynuclear, or coordination polymer structures. nih.gov

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| P-Monodentate | Coordination occurs only through the phosphorus atom. The aldehyde group is pendant and non-coordinating. | Mononuclear complex |

| P,O-Bridging | The phosphorus atom coordinates to one metal center (M1), and the aldehyde oxygen coordinates to a second metal center (M2). | Dinuclear or polynuclear complex |

Hemilabile Ligand Characteristics

Hemilability refers to the characteristic of a polydentate ligand to have one donor atom that can reversibly bind and dissociate from a metal center, while another donor remains firmly attached. This property is crucial in catalysis, as it can open a coordination site for substrate binding. For phosphine-aldehyde ligands, this is typically associated with the reversible coordination of the oxygen atom. lew.ro

The parent molecule, this compound, does not exhibit hemilabile properties because it does not form the necessary intramolecular chelate ring. However, the aldehyde functionality provides a synthetic handle to build derivative ligands that are hemilabile. By converting the aldehyde into an imine, new P,N-ligands can be created where the "hard" nitrogen donor can exhibit labile coordination behavior while the "soft" phosphine donor remains strongly bound to the metal.

Design and Synthesis of Polydentate Ligands

The true value of this compound in ligand design lies in the reactivity of its aldehyde group. Through straightforward condensation reactions, it can be converted into a variety of polydentate ligands with tailored properties. researchgate.net

P,N Bidentate Ligands

P,N bidentate ligands can be readily synthesized from this compound via Schiff base condensation with a primary amine (R-NH₂). This reaction forms an iminophosphine, a ligand type that combines a soft phosphine donor with a hard imine nitrogen donor. These ligands effectively chelate to a single metal center, forming a stable metallacycle. The electronic and steric properties of the resulting P,N ligand can be fine-tuned by varying the substituent (R) on the precursor amine.

| Amine Precursor | Resulting P,N Ligand Structure |

|---|---|

| Aniline (C₆H₅NH₂) | Ph₂P-C₆H₄-CH=N-C₆H₅ |

| Benzylamine (C₆H₅CH₂NH₂) | Ph₂P-C₆H₄-CH=N-CH₂C₆H₅ |

| tert-Butylamine ((CH₃)₃CNH₂) | Ph₂P-C₆H₄-CH=N-C(CH₃)₃ |

P,N,N Tridentate Ligands

Extending the synthetic strategy, P,N,N tridentate ligands can be prepared by reacting this compound with amines containing an additional donor atom. Precursors such as 2-(aminoethyl)pyridine or N,N-dimethylethylenediamine are suitable for this purpose. The resulting Schiff base ligand possesses one phosphine donor and two nitrogen donors, enabling tridentate coordination to a metal center. This tridentate chelation imparts high stability to the resulting metal complexes. The specific geometry of the coordinated ligand (meridional or facial) depends on the nature of the metal and the length of the linker in the diamine precursor.

| Amine Precursor | Resulting P,N,N Ligand Structure | Potential Donor Atoms |

|---|---|---|

| 2-(Aminoethyl)pyridine | Ph₂P-C₆H₄-CH=N-(CH₂)₂-C₅H₄N | P(phosphine), N(imine), N(pyridine) |

| Diethylenetriamine | Ph₂P-C₆H₄-CH=N-(CH₂)₂-NH-(CH₂)₂-NH₂ | P(phosphine), N(imine), N(amine) |

| 2-Picolylamine | Ph₂P-C₆H₄-CH=N-CH₂-C₅H₄N | P(phosphine), N(imine), N(pyridine) |

P,N,N,P Tetradentate Ligands

The aldehyde functionality of this compound serves as a convenient handle for the construction of multidentate ligands through condensation reactions with amines. The reaction with diamines is a particularly effective method for generating P,N,N,P tetradentate ligands. These ligands possess four donor atoms—two phosphorus and two nitrogen atoms—capable of coordinating to a single metal center.

A notable example is the versatile ligand N,N′-bis[o-(diphenylphosphino)benzylidene]ethylenediamine, which is synthesized from o-(diphenylphosphino)benzaldehyde. academie-sciences.fr This ligand demonstrates remarkable coordination flexibility, capable of acting as a tetradentate (κ⁴) or a terdentate (κ³) ligand in mononuclear complexes. academie-sciences.fr It can also function as a bridging ligand between two metal centers. academie-sciences.fr The specific coordination mode is influenced by the choice of metal and the reaction conditions. academie-sciences.fr

The κ⁴-PNNP coordination has been observed in various geometries, including tetrahedral, square-planar, pentacoordinated, and octahedral complexes with metals such as copper, silver, nickel, cobalt, ruthenium, and iron. academie-sciences.fr When m- or p-phenylenediamines are used, binucleating PNNP ligands are formed, leading to the creation of dimeric molybdenum complexes where each metal atom is coordinated to one imine and one phosphine group. academie-sciences.fr

Hybrid Donor Atom Ligand Architectures (e.g., PNO, PNS)

The reactivity of the aldehyde group in this compound also allows for the synthesis of hybrid donor atom ligands, which contain a combination of different coordinating atoms. These "hemilabile" ligands, often featuring a mix of 'soft' phosphorus and 'hard' nitrogen or sulfur donor atoms, are of significant interest in catalysis. academie-sciences.fr The ability of one part of the ligand to dissociate from the metal center can create a vacant coordination site, facilitating substrate binding and catalytic activity. academie-sciences.fr

PNO Ligands: Condensation of o-(diphenylphosphino)benzaldehyde with aminoalcohols or hydroxylamines can lead to the formation of PNO ligands. For instance, the reaction with 2-(diphenylphosphino)benzaldehyde (B1302527) oxime has been used to create platinum(II) and platinum(IV) complexes. researchgate.net In these complexes, the ligand can coordinate in a bidentate fashion through the phosphorus and nitrogen atoms. researchgate.net Deprotonation of the oxime hydroxyl group can lead to the formation of dinuclear species. researchgate.net Similarly, hydrazones of 2-(diphenylphosphino)benzaldehyde, such as 2-(diphenylphosphino)benzaldehyde 1-adamantoylhydrazone, form square-planar palladium(II) and platinum(II) complexes with tridentate PNO coordination. researchgate.net

PNS Ligands: The synthesis of PNS ligands can be achieved by reacting this compound with aminothiols. These ligands combine the soft phosphine donor with a nitrogen and a sulfur atom. While specific examples deriving directly from this compound are less common in the provided literature, the general principle of forming hybrid ligands is well-established. For example, sulfur-nitrogen ligands have been shown to enhance magnetic anisotropy in lanthanide complexes. nih.gov The oxidative addition of C-S bonds in thioethers to metal centers is also a known reaction, suggesting the potential for PNS ligand coordination. uni-muenster.de

Metal-Ligand Interactions in Derived Complexes

The coordination of ligands derived from this compound to metal centers gives rise to a range of interesting and influential metal-ligand interactions. These interactions are governed by the electronic and steric properties of the ligand.

Electronic Properties of the Diphenylphosphino Moiety

The diphenylphosphino group is a classic example of a ligand that exhibits both σ-donating and π-accepting properties. wikipedia.org The phosphorus atom donates its lone pair of electrons to form a σ-bond with the metal. wikipedia.org Simultaneously, the empty σ* anti-bonding orbitals of the P-C bonds can accept electron density from filled metal d-orbitals, a phenomenon known as π-backbonding. wikipedia.org This π-acidity is a key feature of phosphine ligands. wikipedia.org

The electronic nature of the diphenylphosphino moiety can be fine-tuned by modifying the substituents on the phenyl rings. manchester.ac.uk However, in the case of this compound, the electronic influence of the para-aldehyde group is a primary consideration. The electron-withdrawing nature of the aldehyde group can affect the electron density at the phosphorus atom, thereby influencing its donor strength and the stability of the resulting metal complex.

Studies on rhenium(V) complexes with bis(diphenylphosphino)ethane (dppe) have shown that changes in the ligand sphere significantly impact the electronic d-d transitions. dntb.gov.uaresearchgate.net The substitution of an oxo ligand with an arylimido group, for instance, alters the energies of the frontier orbitals. dntb.gov.ua Similarly, replacing a halide trans to a Re=O bond with an alkoxo group shifts the electronic transitions to higher energies. dntb.gov.ua These findings highlight the sensitivity of the metal center's electronic structure to the nature of the coordinated ligands.

Steric Factors Influencing Coordination Geometry

The Tolman cone angle is a common metric used to quantify the steric bulk of phosphine ligands. vu.nl For triphenylphosphine (B44618) (PPh₃), a close relative of the diphenylphosphino moiety, the cone angle is 145°. vu.nl This significant steric presence influences the number of ligands that can coordinate to a metal and their spatial arrangement. For example, in square-planar nickel(II) complexes of 2-(diphenylphosphino)benzaldehyde 4-phenylsemicarbazone, the nickel ion is surrounded by a PNN'O donor set. researchgate.net

The flexibility of the ligand backbone also contributes to the coordination geometry. Linear tetradentate ligands can bind to a metal in a single fashion in tetrahedral or square-planar environments. wikipedia.org The bite angle, the angle between two donor atoms of a chelating ligand and the metal center, is another critical parameter influenced by steric factors. vu.nl Smaller bite angles can lead to lower barriers for reactions like oxidative addition by reducing steric repulsion between the substrate and the ligands. vu.nl

Oxidative Addition of the Aldehyde C-H Bond

A fascinating aspect of the reactivity of complexes containing this compound is the potential for the oxidative addition of the aldehyde C-H bond to the metal center. This intramolecular reaction involves the cleavage of the C-H bond and the formation of new metal-carbon and metal-hydride bonds, resulting in an increase in the metal's oxidation state by two. umb.edu

This chelate-assisted oxidative addition can lead to the formation of metal-acyl hydride complexes. rsc.org The reaction is a key step in various catalytic processes and has been observed for several transition metals, including rhodium and platinum. acs.orgrsc.org For instance, rhodium(I) complexes have been shown to react with o-(diphenylphosphino)benzaldehyde to form rhodium(III) hydrido acyl complexes. acs.orgacs.org Similarly, aldehydes can react with tetrakis(triphenylphosphine)platinum(0) (B82886) to yield platinum-diacyl complexes. rsc.org

The propensity for this oxidative addition is influenced by several factors, including the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. academie-sciences.fr The formation of these acylhydride complexes demonstrates the non-innocent role the aldehyde functionality can play in the coordination chemistry of these ligands. academie-sciences.fr

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Mediated by 4-(Diphenylphosphino)benzaldehyde Complexes

Complexes formed between this compound and transition metals, particularly palladium, are highly effective catalysts for a variety of organic transformations. The electronic and steric properties of the phosphine (B1218219) ligand can be fine-tuned by the presence of the benzaldehyde (B42025) group, influencing the reactivity and selectivity of the catalytic system.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. tcichemicals.comthermofishersci.in this compound serves as a crucial ligand in these reactions, stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. tcichemicals.com

The Suzuki-Miyaura coupling is a widely used reaction for the synthesis of biaryls, a common motif in pharmaceuticals and materials science. researchgate.netresearchgate.net The reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. youtube.comyoutube.com Palladium complexes incorporating phosphine ligands like this compound have shown to be effective in promoting this transformation. researchgate.netresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The phosphine ligand plays a critical role in stabilizing the palladium center throughout this cycle.

Detailed studies have shown that the efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of palladium precursor, the ligand, the base, and the solvent. For instance, palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0) are commonly used palladium sources. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling using Phosphine-Palladium Catalysts

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | PdNPs | Sodium Carbonate | - | - |

| 2 | 4-Iodoanisole | 4-Tolylboronic acid | [Pd₂(dba)₃]/[Et₃NH]Cl | - | - | - |

| 3 | Benzoyl chloride | 4-Tolylboronic acid | [PdCl(η³-C₃H₅)(FcPPh₂-κP)] | - | - | - |

This table is representative and compiled from various sources. Specific yields and conditions can vary based on the detailed experimental setup. researchgate.netrsc.org

The Heck coupling reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the reaction of an unsaturated halide with an alkene to form a substituted alkene. thermofishersci.inrsc.org This reaction typically proceeds with high regio- and stereoselectivity, favoring the formation of the E-isomer. thermofishersci.in The use of phosphine ligands, such as those derived from this compound, is crucial for achieving high catalytic activity and stability. researchgate.netresearchgate.net

The mechanism of the Heck reaction differs slightly from other cross-coupling reactions but still relies on a Pd(0)/Pd(II) catalytic cycle. thermofishersci.in The reaction is sensitive to steric hindrance, which often directs the regioselectivity of the olefin insertion step. thermofishersci.in Studies have demonstrated the successful application of palladium catalysts in the Heck arylation of various alkenes, including eugenol (B1671780) and estragole, with iodobenzene, achieving high conversions and yields. nih.gov

Table 2: Heck Coupling of Aryl Halides with Alkenes

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Eugenol | Phosphine-free Palladium | K₂CO₃ | DMF | 81 (1E) |

| 2 | Iodobenzene | Estragole | Phosphine-free Palladium | K₂CO₃ | DMF | 47 (2E) |

| 3 | Bromobenzene | Styrene | SPO-ligated Palladium complex | K₃PO₄ | THF | 17 |

| 4 | 4-Bromoanisole | Acrylate | N,N,N′,N′-Tetra-[(diphenylphosphino)methyl]ethylenediamine/palladium | - | - | High |

This table illustrates the versatility of Heck coupling under various conditions. Yields correspond to specific isomers where indicated. Data is compiled from multiple research findings. researchgate.netnih.govbeilstein-journals.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgslideshare.net This reaction is notable for its mild reaction conditions and is typically carried out using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgslideshare.net Phosphine ligands are essential for the stability and activity of the palladium catalyst. organic-chemistry.org

The catalytic cycle involves both a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle is responsible for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org The Sonogashira coupling has found extensive use in the synthesis of complex molecules, including pharmaceuticals like Tazarotene and Altinicline. wikipedia.org

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Co-catalyst | Yield (%) |

| 1 | Aryl Iodide | Phenylacetylene | Bis-imidazolyl-derived palladium complex | Piperidine | - | High |

| 2 | Iodobenzene | Phenylacetylene | Bis-oxazoline palladium catalyst | - | CuI | High |

| 3 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | - | - | CuI | - |

This table highlights examples of Sonogashira couplings. "High" indicates that high yields were reported without a specific value. The absence of a co-catalyst indicates a copper-free variation. wikipedia.orglibretexts.org

Beyond the Suzuki, Heck, and Sonogashira reactions, palladium complexes with phosphine ligands like this compound are instrumental in a variety of other coupling reactions. These include the Negishi coupling (using organozinc reagents), Stille coupling (using organotin reagents), and Buchwald-Hartwig amination (forming carbon-nitrogen bonds). thermofishersci.in The versatility of palladium catalysis, augmented by the tunability of phosphine ligands, allows for the construction of a vast array of chemical bonds and molecular architectures. tcichemicals.comthermofishersci.in For instance, dual-catalytic systems have been developed for cross-electrophile coupling, demonstrating the ability to couple substrates with diverse reactivity under general reaction conditions with high efficiency. semanticscholar.org

Hydrogenation is a fundamental chemical reaction that adds hydrogen across double or triple bonds, and it is widely used in both laboratory and industrial settings. tcichemicals.com While palladium on carbon (Pd/C) is a common heterogeneous catalyst for these reactions, homogeneous catalysts, often rhodium or ruthenium complexes with phosphine ligands, offer high selectivity, sometimes for specific stereoisomers. mdpi.com

Complexes of this compound can be utilized in catalytic hydrogenation. The phosphine group coordinates to the metal center, activating it for the hydrogenation of various functional groups, including aldehydes, ketones, and alkenes. tcichemicals.comresearchgate.net For example, the hydrogenation of benzaldehyde to benzyl (B1604629) alcohol can be achieved using palladium-based catalysts, and the reaction can further proceed to form toluene (B28343) through hydrodeoxygenation. mdpi.com The mechanism often involves the formation of a metal hydride species that transfers hydrogen to the substrate. researchgate.net

Carbon-Carbon Cross-Coupling Reactions

Heterogeneous Catalysis and Supported Catalysts

The aldehyde group of this compound offers a straightforward route to the immobilization of this ligand and its metal complexes onto solid supports, leading to the development of heterogeneous catalysts. These supported catalysts can be easily separated from the reaction mixture and potentially recycled, offering significant advantages in terms of process sustainability and cost-effectiveness.

Polymer-supported triphenylphosphine (B44618) and its derivatives have been widely used in organic synthesis and catalysis. nih.govrsc.orgsciencemadness.org A common strategy for the immobilization of phosphine ligands involves the reaction of a functionalized phosphine with a pre-functionalized polymer. The aldehyde group of this compound is well-suited for this purpose. For example, it can undergo condensation reactions with amine-functionalized polymers to form polymer-bound iminophosphine ligands. Alternatively, the aldehyde can be reduced to a hydroxyl group, which can then be used for esterification or etherification reactions with appropriate polymer supports.

Once immobilized, these polymer-supported phosphine ligands can be used to coordinate with various transition metals, such as rhodium for hydrosilylation reactions rsc.org or palladium for cross-coupling reactions. The polymer backbone can influence the catalytic activity by creating a specific microenvironment around the catalytic center and can also prevent the aggregation and deactivation of metal species.

| Polymer Support | Ligand Synthesis Method | Metal | Catalytic Application | Reference |

| Polystyrene | Lithiation followed by reaction with PPh2Cl | Rh, Pd | Hydrogenation, Cross-coupling | nih.govrsc.org |

| Merrifield's Resin | Direct reaction with phosphide | Various | Various | nih.gov |

| Covalent Organic Polymer | Polymerization of phosphine monomer | Rh | Hydrosilylation | rsc.org |

This table summarizes common methods for preparing polymer-supported phosphine catalysts, which could be adapted for this compound.

Palladium nanoparticles (PdNPs) are highly effective catalysts for a wide range of organic reactions, including Suzuki-Miyaura and Sonogashira cross-coupling reactions. rsc.orgnih.govresearchgate.net A key challenge in the use of nanoparticles is their tendency to agglomerate, which leads to a loss of catalytic activity. Stabilizing ligands are therefore crucial to prevent aggregation and maintain the high surface area of the nanoparticles.

Phosphine ligands have been shown to be effective stabilizers for PdNPs. skku.edursc.orgresearchgate.net The phosphine group coordinates to the surface of the nanoparticles, preventing their coalescence. This compound can be used as a stabilizing agent for PdNPs. Moreover, the aldehyde functionality provides a means to anchor the stabilized nanoparticles onto a solid support, such as silica (B1680970) or a polymer, creating a robust and recyclable heterogeneous catalyst. For example, phosphine-functionalized polymers have been used to stabilize PdNPs for use in hydrogenation reactions in water. rsc.org Similarly, diphenylphosphinite cellulose (B213188) has been used to support palladium nanoparticles for Suzuki-Miyaura reactions. beilstein-journals.org

| Stabilizer/Support | Nanoparticle Size | Catalytic Application | Recyclability | Reference |

| Triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt | ~2-3 nm | Suzuki-Miyaura Coupling | Yes | researchgate.net |

| Phosphine-functionalized porous ionic polymer | ~3.5 nm | Hydrogenation of Nitroarenes | Yes | rsc.org |

| Diphenylphosphinite cellulose | ~5-10 nm | Suzuki-Miyaura Coupling | Yes (6 cycles) | beilstein-journals.org |

This table illustrates the use of phosphine-based systems for stabilizing palladium nanoparticles, a role for which this compound is well-suited.

Reaction Mechanisms and Kinetics in Compound Transformations

Aldehyde C-H Activation Pathways

The aldehyde C-H bond in 4-(Diphenylphosphino)benzaldehyde can undergo activation, a critical step in various catalytic reactions. This process often involves transition metal catalysts that can insert into the C-H bond, leading to the formation of new chemical bonds.

One significant pathway is decarbonylation , where the formyl group is removed as carbon monoxide (CO). This reaction can be catalyzed by transition metal complexes, such as those of rhodium and palladium. elsevierpure.comresearchgate.net For instance, rhodium complexes can facilitate the cleavage of the C-H bond, followed by the elimination of CO and the formation of a new C-H or C-C bond. The general mechanism for catalytic decarbonylation of aldehydes often involves oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory insertion of the carbonyl group and subsequent reductive elimination of the resulting acyl-metal complex. elsevierpure.com

Studies on the decarbonylation of benzaldehydes using dual photoorgano-cobalt catalysis have shown that the reaction can proceed under mild conditions. rsc.org The proposed mechanism involves the generation of a radical species that initiates the decarbonylation process. While not specific to this compound, these studies provide insight into potential pathways for its C-H activation. The phosphine (B1218219) group in this compound can also play a crucial role by coordinating to the metal center, thereby influencing the catalytic activity and selectivity of the C-H activation process.

The activation of C-H bonds is a cornerstone of modern organic synthesis, enabling the direct functionalization of otherwise unreactive bonds. nih.govresearchgate.netyoutube.com In the context of this compound, this can lead to the synthesis of a variety of functionalized phosphine ligands with applications in catalysis and materials science.

Nucleophilic Addition Mechanisms to the Carbonyl Group

The carbonyl group of this compound is an electrophilic center susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.compressbooks.pub This reactivity is fundamental to many of its transformations, including reductions, Grignard reactions, and the formation of cyanohydrins. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org

The rate of nucleophilic addition is influenced by electronic and steric factors. masterorganicchemistry.com The presence of the electron-withdrawing phenyl rings of the diphenylphosphino group can potentially enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Two primary mechanistic pathways for nucleophilic addition are generally considered: libretexts.org

Nucleophilic Addition-Protonation: Under basic or neutral conditions, the nucleophile directly attacks the carbonyl carbon. libretexts.org The resulting alkoxide intermediate is subsequently protonated by a protic solvent. libretexts.org

Electrophilic Addition-Protonation: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile. libretexts.org

The reversibility of nucleophilic addition depends on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like hydride reagents (e.g., NaBH₄, LiAlH₄) and Grignard reagents lead to irreversible additions, while weaker nucleophiles like water, alcohols, and amines result in reversible reactions. libretexts.orgmasterorganicchemistry.com Kinetic studies on the addition of tertiary phosphines to dienyliron cations have shown a rate law that is first order in both the iron complex and the phosphine, indicating a direct addition mechanism. rsc.org While not directly on this compound, this provides a model for understanding the kinetics of nucleophilic attack involving phosphines.

Condensation Reaction Mechanisms (Imine and Hemiaminal Formation)

This compound readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com These reactions are crucial for the synthesis of phosphorus-containing Schiff base ligands.

The formation of an imine from a primary amine proceeds through a two-step mechanism: libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition and Hemiaminal Formation: The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon to form a zwitterionic intermediate. A proton transfer from the nitrogen to the oxygen results in a neutral tetrahedral intermediate called a hemiaminal or carbinolamine. masterorganicchemistry.comacs.org

Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling water and forming an iminium ion. Deprotonation of the nitrogen yields the final imine. libretexts.orgmasterorganicchemistry.com

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Zwitterionic adduct |

| 2 | Proton transfer to form a neutral hemiaminal. | Hemiaminal (Carbinolamine) |

| 3 | Protonation of the hydroxyl group of the hemiaminal. | Protonated hemiaminal |

| 4 | Elimination of water to form an iminium ion. | Iminium ion |

| 5 | Deprotonation to yield the final imine. | Imine |

The formation of hemiaminals as stable intermediates has been observed in reactions of o-diphenylphosphinobenzaldehyde with rhodium(I) dihydrazone complexes. acs.org This highlights the significance of the hemiaminal intermediate in the reaction pathway. Similarly, aldol (B89426) condensation reactions, which also proceed via nucleophilic addition to a carbonyl group, can occur with benzaldehyde derivatives. youtube.commnstate.educhegg.com

Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles

The phosphorus atom in this compound allows it to act as a ligand in transition metal catalysis. The aldehyde group can also participate in the catalytic cycle, particularly in reactions involving oxidative addition and reductive elimination. wikipedia.orglibretexts.org These are fundamental steps in many catalytic processes, including cross-coupling reactions and C-H activation. nih.gov

Oxidative addition involves the insertion of a metal center into a chemical bond, increasing the oxidation state and coordination number of the metal. wikipedia.orglibretexts.org In the context of this compound, this could involve the oxidative addition of the aldehyde C-H bond to a low-valent metal center. For example, a Pd(0) complex can oxidatively add to an aryl halide in the first step of a cross-coupling reaction. uwindsor.ca

Reductive elimination is the reverse process, where two ligands on a metal center couple and are eliminated, decreasing the oxidation state and coordination number of the metal. wikipedia.orglibretexts.org This is often the product-forming step in a catalytic cycle. For reductive elimination to occur, the two groups to be eliminated must be cis to each other on the metal's coordination sphere. libretexts.org

A generalized catalytic cycle involving these steps for a cross-coupling reaction might look like this:

Oxidative Addition: The active catalyst, often a low-valent metal species like Pd(0), undergoes oxidative addition with an organohalide (R-X). mdpi.com

Transmetalation: A second organic group (R') is transferred to the metal center from an organometallic reagent.

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the metal center, forming the final product (R-R') and regenerating the active catalyst. libretexts.org

The phosphine moiety of this compound can coordinate to the metal throughout the catalytic cycle, influencing its stability, reactivity, and selectivity. The aldehyde group can remain as a spectator or participate directly in the reaction, for example, through decarbonylation or by acting as a directing group for C-H activation.

Role of Intermediates in Reaction Pathways (e.g., Hemiaminals, Acyl Hydrides)

The transformation of this compound often proceeds through key reactive intermediates that dictate the final product.

Hemiaminals , as discussed in section 5.3, are crucial intermediates in the formation of imines. masterorganicchemistry.comacs.org They are formed by the nucleophilic addition of an amine to the aldehyde carbonyl group. While often transient, their stability can be influenced by the reaction conditions and the structure of the reactants. The formation of a stable hemiaminal has been reported in the reaction of o-diphenylphosphinobenzaldehyde with a rhodium(I) complex, which subsequently transformed into an imine. acs.org

Acyl hydrides are another important class of intermediates, particularly in reactions involving the activation of the aldehyde C-H bond. These species contain both an acyl (R-C=O) and a hydride (H) ligand attached to a metal center. They can be formed through the oxidative addition of an aldehyde to a metal complex. acs.org For instance, the reaction of o-diphenylphosphinobenzaldehyde with a rhodium(I) complex in the presence of triphenylphosphine (B44618) was shown to produce acylhydrido species. acs.org These acyl hydride intermediates can then undergo further reactions, such as reductive elimination to form an alkane and CO, or insertion of an unsaturated molecule into the metal-hydride or metal-acyl bond.

| Intermediate | Formation Pathway | Subsequent Reactions |

|---|---|---|

| Hemiaminal | Nucleophilic addition of an amine to the aldehyde carbonyl. masterorganicchemistry.comacs.org | Dehydration to form an imine. libretexts.orgacs.org |

| Acyl Hydride | Oxidative addition of the aldehyde C-H bond to a metal center. acs.org | Reductive elimination, migratory insertion. acs.org |

The identification and characterization of these intermediates are crucial for understanding the detailed mechanisms of the reactions of this compound and for designing new catalytic systems.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-(diphenylphosphino)benzaldehyde, providing detailed information about its molecular structure, electronic environment, and behavior in solution. While comprehensive spectral assignments for this specific compound are not widely published, analysis of its constituent parts and structurally similar molecules allows for a thorough understanding of its expected NMR properties.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present in the molecule.

Aldehyde Proton: A characteristic singlet is anticipated at the downfield end of the spectrum, typically in the range of δ 9.8-10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group's magnetic anisotropy. In the related compound 4-phenylbenzaldehyde, this proton appears at δ 10.06 ppm.

Aromatic Protons: The spectrum will contain a complex region for the aromatic protons, typically between δ 7.0 and 8.0 ppm. This region comprises signals from the two phenyl rings attached to the phosphorus atom and the 1,4-disubstituted benzaldehyde (B42025) ring. The ten protons of the diphenylphosphino group will likely appear as a complex multiplet. The four protons on the benzaldehyde ring are expected to appear as two sets of doublets, characteristic of a para-substituted system. The protons ortho to the aldehyde group (H-3, H-5) would be shifted downfield relative to those ortho to the phosphine (B1218219) group (H-2, H-6) due to the aldehyde's electron-withdrawing nature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data presented is based on analogous compounds for illustrative purposes.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehylic (CHO) | ~9.8 - 10.1 | Singlet (s) | Highly deshielded proton. |

| Aromatic (C₆H₅)₂P | ~7.2 - 7.5 | Multiplet (m) | Protons on the two phenyl rings of the phosphine group. |

| Aromatic (C₆H₄) | ~7.4 - 7.9 | AA'BB' system (two doublets) | Protons on the benzaldehyde ring, showing splitting from adjacent protons and potentially phosphorus. |

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, key signals would include:

Carbonyl Carbon: A resonance far downfield, typically around δ 191-193 ppm, which is characteristic of an aldehyde carbonyl carbon. For instance, the carbonyl carbon in 4-methylbenzaldehyde (B123495) appears at δ 192.6 ppm.

Aromatic Carbons: The aromatic region (δ 125-150 ppm) will show multiple signals. The carbon atom attached to the phosphorus (C1 of the benzaldehyde ring) and the ipso-carbons of the phenyl rings will appear as doublets due to coupling with the ³¹P nucleus. The magnitude of the one-bond carbon-phosphorus coupling (¹JC-P) is typically large, while two-, three-, and four-bond couplings (²JC-P, ³JC-P, ⁴JC-P) are smaller but provide valuable structural information. The chemical shifts of the benzaldehyde ring carbons will be influenced by the electronic effects of both the aldehyde and phosphine substituents.

Table 2: Expected ¹³C NMR Chemical Shifts and C-P Coupling Constants Data presented is based on analogous compounds for illustrative purposes.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Coupling to ³¹P (JC-P, Hz) | Notes |

| Carbonyl (CHO) | ~191 - 193 | Small (e.g., ⁴JC-P) | Chemical shift is highly characteristic of aldehydes. |

| Aromatic (C-CHO) | ~135 - 138 | Small (e.g., ³JC-P) | The quaternary carbon bearing the aldehyde group. |

| Aromatic (C-P) | ~135 - 145 | Large (¹JC-P) | The ipso-carbons of all three phenyl rings will show strong one-bond coupling. |

| Other Aromatic | ~128 - 134 | Small (²⁻⁴JC-P) | Ortho, meta, and para carbons of the phenyl rings. |

³¹P NMR for Phosphorus Environments and Metal Coordination

³¹P NMR is exceptionally sensitive to the chemical environment around the phosphorus atom. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for trivalent triarylphosphines typically falls in the range of δ -3 to -20 ppm (relative to 85% H₃PO₄). For example, the parent diphenylphosphine (B32561) (HPPh₂) has a chemical shift of approximately -41 ppm, but substituting the hydrogen with a third aryl group shifts the resonance downfield. nih.gov

Upon coordination to a metal center, the ³¹P chemical shift undergoes a significant change, known as the coordination shift (Δδ = δcomplex - δligand). The magnitude and direction of this shift provide insights into the nature of the metal-ligand bond, including the metal's identity, its oxidation state, and the geometry of the complex.

Multi-nuclear NMR Studies (e.g., ¹⁹⁵Pt NMR)

When this compound acts as a ligand in organometallic complexes, multi-nuclear NMR studies become invaluable. For platinum complexes, ¹⁹⁵Pt NMR spectroscopy is a powerful tool due to the 100% natural abundance of the NMR-active ¹⁹⁵Pt isotope (I = ½). huji.ac.il

The ¹⁹⁵Pt chemical shift spans a vast range of over 15,000 ppm and is extremely sensitive to the oxidation state, coordination number, and the nature of the ligands bound to the platinum center. huji.ac.il For a hypothetical complex like [PtCl₂(4-(Ph₂P)C₆H₄CHO)₂], the ¹⁹⁵Pt NMR spectrum would reveal:

¹⁹⁵Pt Chemical Shift: The position of the resonance would indicate the oxidation state (e.g., Pt(II)) and the coordination environment.

¹J(¹⁹⁵Pt, ³¹P) Coupling: The spectrum would show coupling to the two phosphorus nuclei. The magnitude of the one-bond coupling constant, ¹J(¹⁹⁵Pt, ³¹P), is highly diagnostic of the geometry of the complex. For instance, cis-phosphine ligands typically show a coupling constant of ~3500 Hz, while the coupling for trans-phosphine ligands is significantly smaller, around ~2400 Hz. This allows for unambiguous assignment of stereochemistry in square planar and octahedral complexes. huji.ac.ilnih.gov

Such multi-nuclear experiments provide a detailed picture of the coordination sphere around the metal ion. epa.gov

Investigation of Solution-Phase Stereochemistry

While the para-substitution pattern in this compound precludes the O-cis/O-trans isomerism seen in its ortho-substituted counterpart, NMR studies are crucial for understanding the ligand's conformational dynamics in solution. Detailed NMR analysis on the related isomer, 2-(diphenylphosphino)benzaldehyde (B1302527), reveals how solvent polarity can influence the conformational equilibrium between different orientations of the aldehyde group relative to the phosphine. researchgate.net

In the case of 2-(diphenylphosphino)benzaldehyde, two primary conformers, O-cis (carbonyl oxygen pointing towards the phosphorus) and O-trans (carbonyl oxygen pointing away), are in equilibrium. This equilibrium is solvent-dependent, with polar solvents favoring the more polar O-trans conformer. researchgate.net The populations of these conformers can be quantified by measuring specific NMR parameters, such as the through-space coupling constant between the aldehydic proton and the phosphorus nucleus (⁴J(CHO, P)), which is highly dependent on their spatial proximity. researchgate.net

Vibrational Spectroscopy

Key expected vibrational modes include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum between 1680 and 1710 cm⁻¹. This is one of the most characteristic bands for an aromatic aldehyde. For 4-phenylbenzaldehyde, this stretch appears at 1700 cm⁻¹.

Aldehyde C-H Stretch: Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the aldehydic C-H bond.

Aromatic Vibrations: The spectra will show multiple bands corresponding to C=C stretching within the aromatic rings (typically 1400-1600 cm⁻¹) and C-H bending vibrations (both in-plane and out-of-plane).

Phosphorus-Phenyl Vibrations: Characteristic vibrations involving the P-C bonds and the phenyl rings of the phosphine group are also expected. These include P-Ph stretching and bending modes, though they can be coupled with other vibrations in the molecule.

Analysis of the vibrational spectra, often aided by computational calculations, allows for a complete assignment of the molecule's fundamental vibrational frequencies, confirming the presence of key functional groups and providing insight into intermolecular interactions in the solid state. nist.gov

Table 3: Expected Characteristic Vibrational Frequencies Data presented is based on analogous compounds for illustrative purposes.

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aldehyde (-CHO) | C=O Stretch | ~1680 - 1710 | IR (Strong) |

| Aldehyde (-CHO) | C-H Stretch | ~2720 and ~2820 | IR (Weak) |

| Aromatic Rings | C=C Stretch | ~1400 - 1600 | IR, Raman |

| Aromatic Rings | C-H Out-of-plane bend | ~700 - 900 | IR (Strong) |

| Phosphine (-PPh₂) | P-Ph Stretch | ~1000 - 1100 | IR, Raman |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is dominated by absorptions corresponding to the aldehyde and the diphenylphosphino moieties. The most prominent feature is the sharp, strong absorption band for the carbonyl (C=O) stretching vibration of the aromatic aldehyde group, which typically appears around 1700 cm⁻¹. researchgate.netnih.gov The position of this band is sensitive to the electronic effects of the substituents on the benzene (B151609) ring.

The spectrum also displays characteristic C-H stretching vibrations. Aromatic C-H stretching bands are observed in the 3100-3000 cm⁻¹ region. researchgate.net The aldehyde C-H bond shows two distinct, weaker stretching absorptions, often referred to as a Fermi doublet, typically located in the 2880-2850 cm⁻¹ and 2780-2750 cm⁻¹ range. The presence of these two bands is a hallmark of the aldehyde functional group.

Vibrations associated with the diphenylphosphino group and the benzene rings also produce characteristic signals. These include P-C stretching and bending vibrations, as well as C=C stretching vibrations within the aromatic rings, which appear in the fingerprint region (below 1600 cm⁻¹).

Table 1: Typical Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2880-2850 | C-H Stretch | Aldehyde (-CHO) | Weak |

| 2780-2750 | C-H Stretch | Aldehyde (-CHO) | Weak |

| 1710-1690 | C=O Stretch | Aromatic Aldehyde | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Variable |

| ~1435 | P-Ph Stretch | Diphenylphosphino | Medium |

| 1200-1000 | C-H in-plane bend | Aromatic | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural composition of a compound through its fragmentation pattern upon ionization. For this compound (C₁₉H₁₅OP), the expected molecular weight is approximately 290.30 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 290.

The fragmentation of this compound is expected to follow pathways characteristic of both aromatic aldehydes and triphenylphosphine (B44618) derivatives. libretexts.orgmiamioh.edu Common fragmentation patterns for aldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺) or the loss of the entire formyl group ([M-29]⁺). libretexts.orgmiamioh.edu The triphenylphosphine moiety is relatively stable, but fragmentation can occur through the loss of phenyl groups.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 290 | [C₁₉H₁₅OP]⁺ | [M]⁺ | Molecular Ion |

| 289 | [C₁₉H₁₄OP]⁺ | [M-H]⁺ | Loss of the aldehydic hydrogen |

| 262 | [C₁₉H₁₄P]⁺ | [M-CO]⁺ | Loss of carbon monoxide |

| 261 | [C₁₉H₁₄P]⁺ | [M-CHO]⁺ | Loss of the formyl radical |

| 185 | [C₁₂H₁₀P]⁺ | [P(C₆H₅)₂]⁺ | Diphenylphosphine cation |

| 183 | [C₁₂H₈P]⁺ | [M-C₇H₇O]⁺ | Loss of the benzaldehyde portion |

| 108 | [C₇H₅P]⁺ | [P(C₆H₅)H]⁺ | Phenylphosphine cation |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of Ligands

While a specific, publicly archived single-crystal X-ray structure of this compound was not identified, its structural parameters can be inferred from related compounds. The molecule is expected to adopt a non-planar conformation due to the trigonal pyramidal geometry at the phosphorus atom and the twists of the three phenyl rings attached to it. The aldehyde group would be coplanar with its attached benzene ring. In the solid state, weak intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde oxygen as an acceptor, are anticipated to play a role in the crystal packing, potentially forming dimeric or chain-like structures. nih.gov

Single-Crystal X-ray Diffraction of Metal Complexes and Intermediates

This compound is a versatile ligand in coordination chemistry, capable of binding to metal centers in different modes. Studies on its ortho-isomer, 2-(Diphenylphosphino)benzaldehyde, reveal that it can coordinate to metals like palladium(II) and rhodium(I). researchgate.netnih.gov Coordination can occur in a monodentate fashion through the phosphorus atom (η¹-P), leaving the aldehyde group uncoordinated. researchgate.net Alternatively, it can act as a bidentate chelating ligand, coordinating through both the phosphorus atom and the oxygen atom of the carbonyl group (κ²-P,O). researchgate.net This latter mode requires the formation of a stable five- or six-membered chelate ring.

Upon coordination, changes in the ligand's geometry are observed. The P-C bond lengths and the C-P-C bond angles can be altered due to electronic effects from the metal center. The C=O bond of the aldehyde may lengthen upon coordination to a metal, which would also be reflected in a lower stretching frequency in the IR spectrum.

Table 3: Representative Crystallographic Data for a Palladium Complex with a Phosphinobenzaldehyde Ligand Data is for a representative complex containing a related phosphinobenzaldehyde ligand to illustrate typical parameters.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.939 |

| b (Å) | 17.152 |

| c (Å) | 12.049 |

| β (°) | 106.50 |

| Z (molecules/unit cell) | 4 |

| Coordination Geometry | Distorted Square-Planar |

Electrochemical Methods for Redox Properties

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule by measuring its current response to a varying potential. ossila.comzensorrd.com this compound possesses two redox-active sites: the trivalent phosphorus atom and the aldehyde group.

The diphenylphosphino group is susceptible to oxidation. Trivalent phosphines are well-known for being easily oxidized to the corresponding phosphine oxides (P(III) → P(V)). libretexts.org This process is typically observed as an irreversible oxidation wave at a positive potential in the cyclic voltammogram. The exact potential depends on the solvent, electrolyte, and the electronic nature of the substituents on the phosphine.

The aldehyde group is electrochemically reducible. The reduction of benzaldehyde typically proceeds via a one-electron transfer to form a radical anion, which can then undergo further reactions, such as dimerization or protonation to form an alcohol. This appears as a reduction peak at a negative potential in the CV scan. The reversibility of this process depends on the experimental conditions and the stability of the intermediate radical anion. ossila.com Therefore, the cyclic voltammogram of this compound is expected to show at least one irreversible oxidation event and one reduction event.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. It is extensively used to investigate the properties of organic and organometallic compounds.

Electronic Structure Analysis

An analysis of the electronic structure of 4-(Diphenylphosphino)benzaldehyde would reveal key information about its reactivity and bonding. This typically involves the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's role as an electron donor or acceptor. For instance, in analogous phosphine (B1218219) ligands, the HOMO is often localized on the phosphorus atom, indicating its nucleophilic character. The presence of the aldehyde group, an electron-withdrawing moiety, would be expected to influence the energy of these orbitals.

Natural Bond Orbital (NBO) analysis is another common technique that would provide a detailed picture of the bonding within the molecule, including charge distribution and delocalization effects. This could quantify the electronic interplay between the electron-donating diphenylphosphino group and the electron-withdrawing benzaldehyde (B42025) moiety.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

DFT methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. This would help to assign the electronic transitions, such as the n→π* and π→π* transitions associated with the carbonyl group and the aromatic rings.

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ³¹P), theoretical NMR spectra can be generated. Comparing these with experimental spectra can aid in the structural elucidation and assignment of signals. While specific predictions for this compound are not published, the methodology has been successfully applied to numerous benzaldehyde derivatives and phosphine compounds.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are another class of computational techniques based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for some properties, though at a significantly greater computational expense.

For a molecule of the size of this compound, high-level ab initio calculations would be computationally intensive but could serve as a benchmark for DFT results. They are particularly valuable for obtaining highly accurate energetic and electronic properties. Studies on smaller, related systems often use ab initio methods to provide a robust theoretical foundation.

Computational Modeling of Reaction Mechanisms and Transition States

A key application of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, either as a reactant or as a ligand modifying a catalyst, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

For example, in a catalytic cycle, one could model the coordination of the phosphine to a metal center, the subsequent steps of the reaction (e.g., oxidative addition, reductive elimination), and the dissociation of the product. This would provide a detailed, step-by-step understanding of the catalytic process at the molecular level. While such studies exist for reactions of benzaldehyde with other compounds, a specific investigation into the reaction mechanisms involving this compound is not found in the surveyed literature.

Theoretical Insights into Ligand-Metal Bonding and Stability

When this compound acts as a ligand, computational methods can provide deep insights into the nature of the bond between the phosphorus atom and the metal center. DFT and ab initio calculations can be used to analyze the contributions of σ-donation (from the phosphorus lone pair to the metal) and π-backbonding (from the metal d-orbitals to the σ* orbitals of the P-C bonds).

An Energy Decomposition Analysis (EDA) could be performed on a metal complex of this ligand to quantify the electrostatic, Pauli repulsion, and orbital interaction components of the metal-ligand bond. This would help in understanding the stability of the complex and the influence of the electronic properties of the ligand on the metal center. General studies on metal-phosphine complexes have shown that DFT can accurately reproduce changes in geometry and bonding upon coordination. However, a specific analysis for complexes of this compound is not publicly documented.

Stereoisomer Stability and Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the phosphorus-carbon and carbon-carbon single bonds. These rotations give rise to various conformers with different energies and populations at equilibrium. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying the most stable conformations.

Detailed research into the specific rotational barriers and dihedral angles of this compound is not extensively available in publicly accessible literature. However, general principles derived from studies on related triarylphosphines and substituted benzenes can provide a foundational understanding. The conformation of the diphenylphosphino group is typically described by the torsional angles of the two phenyl rings relative to the P-C bond connecting to the benzaldehyde moiety. Similarly, the orientation of the formyl group relative to its attached phenyl ring is a key conformational parameter.

The stability of different conformers is dictated by a balance of steric hindrance between the bulky phenyl groups and the benzaldehyde ring, as well as electronic effects such as conjugation. It is reasonable to hypothesize that the most stable conformer would adopt a geometry that minimizes steric clashes while allowing for favorable electronic interactions.

Research Findings

While specific experimental or computational studies on the conformational analysis of this compound are not readily found, we can infer expected behaviors from foundational studies on triphenylphosphine (B44618) and related molecules. The rotation of the phenyl rings in triphenylphosphine is known to have a low energy barrier, leading to a propeller-like arrangement. For this compound, the substitution on one of the phenyl rings would introduce asymmetry and likely lead to more distinct energy minima upon rotation.

To provide a concrete, albeit hypothetical, representation of what such computational data would entail, the following interactive tables are presented. These tables are based on plausible values for a molecule of this nature and serve to illustrate the type of data that would be generated from a detailed computational study.